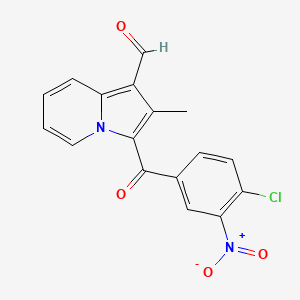![molecular formula C25H26N4O3 B2387511 2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1251678-16-6](/img/structure/B2387511.png)
2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(2-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a thioacetamide group. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Pyrimidine is a basic structure in many important biological compounds, like the nucleotides cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
- Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents. This work emphasizes the synthesis of complex molecules for potential therapeutic uses (Abu‐Hashem et al., 2020).
Vanilloid Receptor-1 Antagonists
- A study on the development of vanilloid receptor-1 antagonists for chronic pain treatment illustrates the process of optimizing molecules for improved pharmacokinetic properties (Wang et al., 2007).
Potential Pesticides
- N-derivatives of a related acetamide were characterized for their potential as pesticides, showcasing the importance of structural analysis in developing agricultural chemicals (Olszewska et al., 2011).
Dual Cytokine Regulator
- A pyrimidylpiperazine derivative was investigated for its ability to regulate tumor necrosis factor-alpha and interleukin-10, demonstrating the compound's potential for treating inflammatory diseases (Fukuda et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-methylcyclohexyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-15-3-6-17(7-4-15)27-24(30)16-5-12-22-20(13-16)23-21(14-26-22)25(31)29(28-23)18-8-10-19(32-2)11-9-18/h5,8-15,17,28H,3-4,6-7H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBWAHHLVVJRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2387431.png)

![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)

![1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea](/img/structure/B2387441.png)



![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)
